
Benzyl (S)-3-(Boc-amino)-4-iodobutanoate
Overview
Description
“Benzyl (S)-3-(Boc-amino)-4-iodobutanoate” is a compound that involves the use of a Boc (tert-butoxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . This compound is likely to be used in the synthesis of complex organic molecules, particularly peptides .
Synthesis Analysis
The synthesis of such compounds often involves the use of Boc groups, which can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . A chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst has been used to synthesize N-protected amino esters .Molecular Structure Analysis
The molecular structure of “this compound” would include a benzyl group, a Boc-protected amino group, and an iodobutanoate group . The Boc group is a carbamate, which is an ester of carbamic acid .Chemical Reactions Analysis
The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid or methanesulfonic acid in dioxane .Scientific Research Applications
Enantioselective Synthesis :
- This compound is used in the enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH, which is a derivative of amino acids, through diastereoselective alkylation of oxazinone as a chiral auxiliary (Satendra S Chauhan, 2009).
Antimycobacterial Activities :
- The compound is also synthesized as part of a study exploring antimycobacterial activities of certain derivatives, including its role in the synthesis of hydroxyethylsulfonamides (M. Moreth et al., 2014).
Efficient Synthesis for Medicinal Applications :
- The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including benzyl (S)-3-(Boc-amino)-4-iodobutanoate, is described. These are derived from natural or protected l-amino acids and have applications in medicinal chemistry (Yohei Koseki et al., 2011).
Synthesis of Oligomers and Peptides :
- The compound is involved in the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-ones, which are used in the development of new foldamers (S. Lucarini & C. Tomasini, 2001).
Application in Synthesizing Biologically Active Substances :
- Research involving the use of baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates, where this compound plays a role, leads to the synthesis of biologically active substances like sperabillin C (S. Hashiguchi et al., 1992).
Development of Chiral PNA (Peptidic Nucleic Acids) :
- The compound is also used in the synthesis of N-Boc-α-amino acids with nucleobase residues, serving as building blocks for the preparation of chiral PNAs (A. Lenzi et al., 1995).
Cyclic Peptide Synthesis :
- It plays a role in the synthesis of cyclic peptides containing unnatural thioether side-chain bridges, indicating its importance in peptide chemistry (P. Campiglia et al., 2004).
Mechanism of Action
Target of Action
The primary target of Benzyl (S)-3-(Boc-amino)-4-iodobutanoate is the amino group in organic compounds . The compound is used as a protecting group for amines during chemical reactions . The tert-butyloxycarbonyl (t-Boc or simply Boc) group in the compound protects the amino group from reacting with other functional groups .
Mode of Action
This compound interacts with its targets through a nucleophilic addition-elimination mechanism . The Boc group is added to the amine through a reaction with Di-tert-butyl decarbonate, a strong electrophile . This forms a tetrahedral intermediate, which then undergoes an elimination step to expel a carbonate ion . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the tert-butyl carbocation .
Biochemical Pathways
The compound affects the synthesis of peptides by protecting the amino groups during the reaction . This allows for transformations of other functional groups without interference from the amino group . The Boc group is the most commonly used protection for amino groups in peptide synthesis .
Pharmacokinetics
The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Result of Action
The result of the action of this compound is the successful protection of the amino group during chemical reactions . This allows for the synthesis of functionally and structurally diverse amino ester molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action is more efficient in a continuous flow reactor with a low-boiling solvent compared to a batch process .
Future Directions
The future directions for the use of “Benzyl (S)-3-(Boc-amino)-4-iodobutanoate” and similar compounds could involve the development of more efficient and safer methods for the synthesis and deprotection of Boc-protected amino acids and peptides . This could potentially lead to advancements in the field of peptide synthesis and pharmaceutical research and development .
Biochemical Analysis
Biochemical Properties
Benzyl (S)-3-(Boc-amino)-4-iodobutanoate plays a crucial role in biochemical reactions. The Boc group in the compound is used to protect amino groups, which are good nucleophiles and strong bases . This protection allows for transformations of other functional groups . The compound interacts with various enzymes and proteins during these transformations. The nature of these interactions is largely dependent on the specific biochemical reaction being carried out.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its role in enzyme inhibition or activation. The Boc group in the compound can be cleaved with a strong acid such as trifluoracetic acid (TFA), a process that involves the protonation of the carbonyl oxygen and the stabilization of the resulting ion through resonance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies. For instance, the Boc group in the compound can be removed using a strong acid, a reaction that is typically very easy and can be observed by the CO2 bubbling out of the solution .
Properties
IUPAC Name |
benzyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOJSICMDXGFD-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148180 | |
| Record name | Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161529-22-2 | |
| Record name | Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-iodobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161529-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)
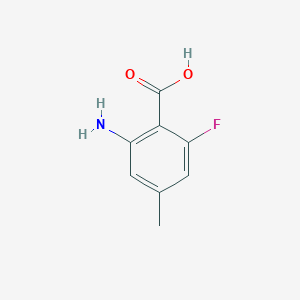
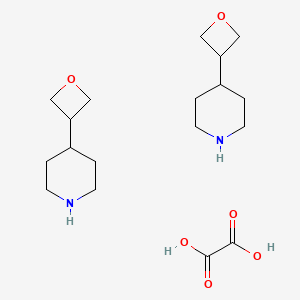
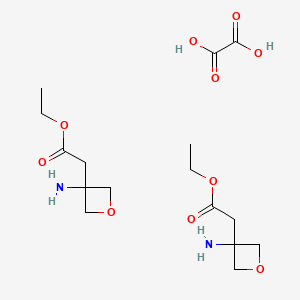
![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)
![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)
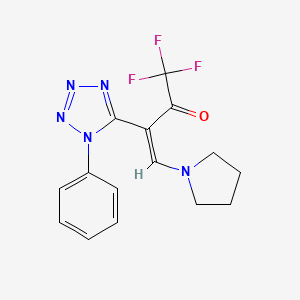

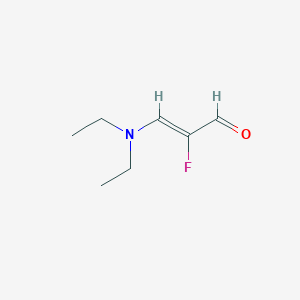
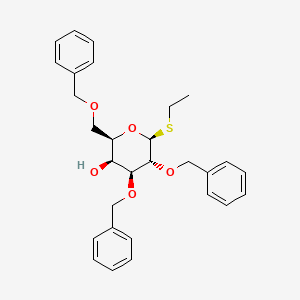


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)
